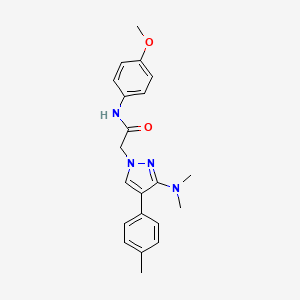

2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide

Description

The compound 2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide is a pyrazole-acetamide derivative characterized by a dimethylamino group at position 3 of the pyrazole ring, a p-tolyl (4-methylphenyl) substituent at position 4, and an acetamide linker attached to a 4-methoxyphenyl group. The dimethylamino group enhances solubility and modulates electronic properties, while the p-tolyl and methoxyphenyl moieties contribute to lipophilicity and receptor binding affinity.

Properties

IUPAC Name |

2-[3-(dimethylamino)-4-(4-methylphenyl)pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-15-5-7-16(8-6-15)19-13-25(23-21(19)24(2)3)14-20(26)22-17-9-11-18(27-4)12-10-17/h5-13H,14H2,1-4H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZATPKDNYFYLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN(N=C2N(C)C)CC(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide, identified by its CAS number 1286713-10-7, is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.

- Molecular Formula : CHNO

- Molecular Weight : 334.4 g/mol

- Structure : The compound features a pyrazole ring substituted with a dimethylamino group and a p-tolyl group, along with an acetamide moiety linked to a methoxyphenyl group.

Biological Activity Overview

The biological activities of pyrazole derivatives are diverse, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties. The specific compound has been studied for its potential effects on various biological systems.

1. Antitumor Activity

Research indicates that pyrazole derivatives can exhibit significant antitumor activity. A study focused on similar compounds showed that modifications on the pyrazole ring could enhance cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | HeLa | 12.5 |

| Compound B | MCF-7 | 15.0 |

| This compound | TBD |

2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains. Preliminary results suggest that it may possess moderate to strong antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | TBD |

The biological activity of pyrazole derivatives is often attributed to their ability to interact with various molecular targets within cells. For instance, they may inhibit enzymes involved in cell signaling pathways or interfere with DNA replication processes in cancer cells.

Case Study: Anticancer Mechanism

In a recent study involving structurally related pyrazole compounds, it was found that these compounds could inhibit the activity of certain kinases involved in tumor growth. The specific interactions leading to apoptosis were characterized using molecular docking studies, revealing binding affinities that suggest potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

*Calculated based on molecular formula.

Substituent Effects on Pharmacological Properties

Aryl Groups at Pyrazole Position 4

Amino and Methoxy Groups

- 3-Dimethylamino (Target Compound): The tertiary amine increases solubility in physiological conditions and may participate in hydrogen bonding with target enzymes .

Q & A

Basic Research Questions

Synthesis Optimization and Reaction Condition Standardization Q: What are the key considerations for optimizing the multi-step synthesis of this compound, and how can researchers address low-yield intermediates? A: The synthesis typically involves sequential reactions such as cyclization, amidation, and functional group protection/deprotection. Critical parameters include:

- Catalysts/Reagents: Use of bases (e.g., triethylamine ) or piperidine to facilitate cyclization.

- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .

- Temperature Control: Maintain 60–80°C for exothermic steps to avoid side reactions .

- Intermediate Purification: Employ column chromatography or recrystallization to isolate high-purity intermediates .

Structural Characterization Techniques Q: Which analytical methods are most reliable for confirming the compound’s structure and purity? A: A combination of techniques is required:

- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions and stereochemistry .

- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns .

- IR Spectroscopy: Identify functional groups (e.g., carbonyl at ~1650 cm⁻¹) .

- X-ray Crystallography: Resolve ambiguous structural features .

Initial Biological Activity Screening Q: How should researchers design assays to evaluate the compound’s preliminary bioactivity? A: Prioritize target-specific assays based on structural analogs:

- Enzyme Inhibition: Use fluorescence-based assays for kinases or proteases .

- Cell Viability Assays: Test against cancer cell lines (e.g., MTT assay) at 1–100 µM .

- Antimicrobial Screening: Follow CLSI guidelines for bacterial/fungal strains .

Solubility and Formulation Challenges Q: What strategies improve aqueous solubility for in vitro/in vivo studies? A:

- Co-solvents: Use DMSO (<10%) or cyclodextrins for in vitro assays .

- Salt Formation: Explore hydrochloride or sodium salts .

- Nanoformulation: Encapsulate in liposomes or PEGylated nanoparticles .

Stability Under Physiological Conditions Q: How can researchers assess and enhance the compound’s stability in biological matrices? A:

- Forced Degradation Studies: Expose to pH 1–13, heat (40–60°C), and light .

- Plasma Stability Assays: Incubate with rodent/human plasma (37°C, 1–24 hrs) and analyze via LC-MS .

Advanced Research Questions

Mechanistic Studies and Target Identification Q: What methodologies are recommended for elucidating the compound’s mechanism of action? A:

- Pull-down Assays: Use biotinylated probes to isolate binding proteins .

- Transcriptomics/Proteomics: Identify differentially expressed genes/proteins post-treatment .

- Molecular Dynamics Simulations: Model interactions with suspected targets (e.g., kinases) .

Structure-Activity Relationship (SAR) Analysis Q: How can researchers systematically modify the structure to enhance potency or selectivity? A: Focus on key substituents:

Resolving Contradictory Data in Biological Studies Q: How should researchers address discrepancies in reported activity across different assays? A:

- Dose-Response Curves: Confirm activity across multiple concentrations (e.g., IC₅₀ shifts) .

- Off-Target Profiling: Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .

- Meta-Analysis: Compare with structurally similar compounds (e.g., pyrazolopyrimidine derivatives) .

Advanced Analytical Method Development Q: What chromatographic or spectroscopic methods resolve co-eluting impurities? A:

- HPLC: Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) .

- Chiral Chromatography: Separate enantiomers using amylose-based columns .

- 2D NMR (e.g., HSQC, COSY): Assign overlapping proton signals .

Computational Modeling for Binding Affinity Prediction Q: How can researchers predict and validate the compound’s interaction with novel targets? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.